molecular formula C16H11N3O4S B8546490 2-(4-Nitrophenoxycarbonyl)amino-5-phenylthiazole CAS No. 497177-64-7

2-(4-Nitrophenoxycarbonyl)amino-5-phenylthiazole

Cat. No. B8546490
M. Wt: 341.3 g/mol
InChI Key: IDUZYDNEVJIGLO-UHFFFAOYSA-N
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Patent
US07265134B2

Procedure details

In a manner identical to that described above in Scheme 2, from 100 mg (0.29 mmol) of 2-(4-nitrophenoxycarbonyl)amino-5-phenylthiazole and 48 mg (0.29 mmol) of 4-(2-pyrimidinyl)piperazine was obtained the bis TFA salt of 3 as a fluffy white amorphous solid after lyophilization. H1 NMR (DMSO-d6): 3.61 (m, 4H), 3.72 (m, 4H), 6.70 (m, 1H), 7.45 (complex, 6H), 7.80 (s, 1H), 8.20 (m, 2H). High Res. FAB MS: Theo. Mass=367.1336; measured mass=267.1337.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(OC(NC2SC(C3C=CC=CC=3)=CN=2)=O)=CC=1)([O-])=O.C(O)(C(F)(F)F)=O.C1(C2SC(NC(N[N:47]3[CH2:52][CH2:51][N:50]([C:53]4[N:58]=[CH:57][CH:56]=[CH:55][N:54]=4)[CH2:49][CH2:48]3)=O)=NC=2)C=CC=CC=1>>[N:54]1[CH:55]=[CH:56][CH:57]=[N:58][C:53]=1[N:50]1[CH2:51][CH2:52][NH:47][CH2:48][CH2:49]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CN=C(S1)NC(=O)NN1CCN(CC1)C1=NC=CC=N1
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC(=O)NC=2SC(=CN2)C2=CC=CC=C2)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.29 mmol
AMOUNT: MASS 48 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07265134B2

Procedure details

In a manner identical to that described above in Scheme 2, from 100 mg (0.29 mmol) of 2-(4-nitrophenoxycarbonyl)amino-5-phenylthiazole and 48 mg (0.29 mmol) of 4-(2-pyrimidinyl)piperazine was obtained the bis TFA salt of 3 as a fluffy white amorphous solid after lyophilization. H1 NMR (DMSO-d6): 3.61 (m, 4H), 3.72 (m, 4H), 6.70 (m, 1H), 7.45 (complex, 6H), 7.80 (s, 1H), 8.20 (m, 2H). High Res. FAB MS: Theo. Mass=367.1336; measured mass=267.1337.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(OC(NC2SC(C3C=CC=CC=3)=CN=2)=O)=CC=1)([O-])=O.C(O)(C(F)(F)F)=O.C1(C2SC(NC(N[N:47]3[CH2:52][CH2:51][N:50]([C:53]4[N:58]=[CH:57][CH:56]=[CH:55][N:54]=4)[CH2:49][CH2:48]3)=O)=NC=2)C=CC=CC=1>>[N:54]1[CH:55]=[CH:56][CH:57]=[N:58][C:53]=1[N:50]1[CH2:51][CH2:52][NH:47][CH2:48][CH2:49]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CN=C(S1)NC(=O)NN1CCN(CC1)C1=NC=CC=N1
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC(=O)NC=2SC(=CN2)C2=CC=CC=C2)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.29 mmol
AMOUNT: MASS 48 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.